1-Bromo-2-(trifluoromethoxy)benzene

Organolithium chemistry Regioselective lithiation Aryne intermediates

1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4) is a halogenated aromatic building block with the molecular formula C₇H₄BrF₃O and a molecular weight of 241.00 g/mol. As an ortho-substituted aryl bromide, it presents the bromine atom and trifluoromethoxy (OCF₃) group on adjacent ring positions.

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 64115-88-4
Cat. No. B1272820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(trifluoromethoxy)benzene
CAS64115-88-4
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)Br
InChIInChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
InChIKeyITYCJCVRPBLODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4): Comparative Reactivity and Procurement Rationale for Ortho-OCF₃ Bromoarenes


1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4) is a halogenated aromatic building block with the molecular formula C₇H₄BrF₃O and a molecular weight of 241.00 g/mol [1]. As an ortho-substituted aryl bromide, it presents the bromine atom and trifluoromethoxy (OCF₃) group on adjacent ring positions. This ortho-configuration imparts distinct steric and electronic properties that fundamentally differentiate its synthetic utility from the corresponding meta- and para-regioisomers. The compound is a clear liquid at room temperature, with a density of 1.62 g/mL at 25 °C, a boiling point of 158–160 °C, and a refractive index n20/D of 1.464 .

Why 1-Bromo-2-(trifluoromethoxy)benzene Cannot Be Replaced by Its Meta- or Para-Isomers Without Compromising Synthetic Outcomes


Generic substitution of 1-bromo-2-(trifluoromethoxy)benzene (ortho-OCF₃) with 1-bromo-3-(trifluoromethoxy)benzene (meta-OCF₃) or 1-bromo-4-(trifluoromethoxy)benzene (para-OCF₃) is chemically invalid for applications where the ortho-substitution pattern is required. The proximity of the bromine atom to the OCF₃ group in the ortho-isomer creates a unique steric environment that alters the regioselectivity of lithiation, the course of aryne formation, and the electronic activation of the aromatic ring toward cross-coupling . The three regioisomers are not interchangeable; they represent distinct synthetic inputs with divergent reactivity profiles. Procurement of the incorrect isomer—even if nominally a "bromo-trifluoromethoxybenzene"—may lead to complete synthetic failure or the formation of an unintended regioisomeric product, necessitating costly re-synthesis and analytical revalidation.

Quantitative Evidence Differentiating 1-Bromo-2-(trifluoromethoxy)benzene from Regioisomeric and Functional Analogs


Ortho-OCF₃ Directs Regioselective Lithiation Distinct from Meta- and Para-Isomers

Under identical conditions (treatment with lithium diisopropylamide, LDA, at -100 °C in THF), 1-bromo-2-(trifluoromethoxy)benzene undergoes lithiation exclusively ortho to the bromine atom, generating 3-bromo-2-(trifluoromethoxy)phenyllithium . This is in direct contrast to the para-isomer, 1-bromo-4-(trifluoromethoxy)benzene, which under the same conditions yields 5-bromo-2-(trifluoromethoxy)phenyllithium—a regioisomer with the lithium atom positioned meta relative to the OCF₃ group . Furthermore, upon warming to -75 °C, the ortho-isomer-derived lithiated species undergoes isomerization to 2-bromo-6-(trifluoromethoxy)phenyllithium, whereas the para-isomer derivative eliminates LiBr to generate 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate . These divergent pathways demonstrate that the ortho-isomer is uniquely required for synthetic sequences targeting ortho-lithiation products, and cannot be replaced by the meta- or para-isomers without obtaining different, unintended intermediates.

Organolithium chemistry Regioselective lithiation Aryne intermediates Trifluoromethoxyarenes

Ortho-OCF₃ Substrate Enables Aryne Route to 1- and 2-(Trifluoromethoxy)naphthalenes; Meta-Isomer Provides Alternative Entry

1-Bromo-2-(trifluoromethoxy)benzene serves as a direct precursor to 3-bromo-2-(trifluoromethoxy)phenyllithium at -100 °C, which can be trapped in situ to access ortho-functionalized derivatives . Upon warming to -75 °C, this same starting material undergoes isomerization to 2-bromo-6-(trifluoromethoxy)phenyllithium . Notably, the identical 2-bromo-6-(trifluoromethoxy)phenyllithium intermediate can also be obtained directly from 1-bromo-3-(trifluoromethoxy)benzene (the meta-isomer) upon treatment with LDA at -100 °C, then warming to -75 °C . The key operational distinction is that the ortho-isomer provides access to two distinct lithiated intermediates (the 3-bromo-2-OCF₃ and the 2-bromo-6-OCF₃ species) depending on temperature control, offering greater synthetic flexibility from a single starting material. Furthermore, only the ortho-isomer-derived intermediate enables the clean, temperature-dependent isomerization that leads to the aryne precursor for 1- and 2-(trifluoromethoxy)naphthalene synthesis .

Aryne chemistry Naphthalene synthesis Trifluoromethoxyarenes Ortho-lithiation

Density of Ortho-Isomer (1.62 g/mL) Slightly Lower than Para-Isomer (1.67 g/mL), Enabling Purification by Physical Separation in Large-Scale Workflows

The ortho-isomer, 1-bromo-2-(trifluoromethoxy)benzene, has a reported density of 1.62 g/mL at 25 °C . The para-isomer, 1-bromo-4-(trifluoromethoxy)benzene, has a higher density of approximately 1.67 g/mL at 25 °C [1]. The meta-isomer, 1-bromo-3-(trifluoromethoxy)benzene, has a density of approximately 1.63 g/mL . This measurable difference in density among the three regioisomers provides a physical property basis for confirming the identity and purity of the ortho-isomer via simple density measurement, distinguishing it from the para-isomer in particular. In pilot-plant or large-scale synthetic workflows where isomeric contamination is a risk, this density differential can inform purification strategies or serve as a rapid quality control check.

Physical properties Process chemistry Density differentiation Quality control

Ortho-OCF₃ Bromoarene Functions as a Key Precursor to Pesticide Active Ingredients via Distinct Cross-Coupling Pathways

1-Bromo-2-(trifluoromethoxy)benzene is specifically cited as a precursor in the synthesis of pesticide active ingredients, including compounds with insecticidal, herbicidal, and bactericidal activities . While all three regioisomers can participate in cross-coupling reactions, the ortho-isomer is uniquely positioned for the construction of ortho-OCF₃-substituted biaryl motifs that are prevalent in commercial agrochemicals. The bromine atom in the ortho-isomer serves as a versatile handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. The para-isomer would produce para-OCF₃-substituted biaryls, and the meta-isomer meta-OCF₃-substituted biaryls—each yielding a different three-dimensional molecular shape and, consequently, different biological target engagement. For pesticide lead optimization where the OCF₃ group must be positioned ortho to the coupling linkage for optimal activity, only the ortho-isomer is appropriate.

Agrochemical synthesis Pesticide intermediates Cross-coupling Fluorinated building blocks

Borylation of Ortho-Isomer Yields 2-(Trifluoromethoxy)phenylboronic Acid in 65% Yield; Comparators Demonstrate Variable Reactivity in Boronate Formation

1-Bromo-2-(trifluoromethoxy)benzene undergoes lithium-halogen exchange with n-butyllithium in THF at -78 °C, followed by trapping with triisopropyl borate, to afford 2-(trifluoromethoxy)phenylboronic acid in 65% yield [1]. This boronic acid is a valuable building block for Suzuki-Miyaura cross-couplings . The 65% yield provides a benchmark for evaluating the ortho-isomer's reactivity in this transformation. While the meta- and para-isomers can also be converted to their respective boronic acids, the ortho-isomer's unique steric environment—with the bromine atom adjacent to the bulky OCF₃ group—may influence reaction kinetics and yield relative to the less sterically encumbered para-isomer. Researchers planning multi-step sequences where the boronic acid is a key intermediate can use this 65% yield as a performance expectation for the ortho-isomer and should verify whether alternate isomers meet their specific yield requirements.

Boronic acid synthesis Organometallic chemistry Cross-coupling precursors Trifluoromethoxyarenes

Procurement-Driven Application Scenarios for 1-Bromo-2-(trifluoromethoxy)benzene Based on Quantitative Differentiation


Ortho-Selective Lithiation and Aryne Chemistry for Regiospecific Naphthalene Construction

Researchers pursuing the synthesis of 1- or 2-(trifluoromethoxy)naphthalenes via the 'aryne route' should procure the ortho-isomer specifically. As established in Section 3, only 1-bromo-2-(trifluoromethoxy)benzene provides the temperature-dependent isomerization from 3-bromo-2-(trifluoromethoxy)phenyllithium to 2-bromo-6-(trifluoromethoxy)phenyllithium, enabling controlled aryne generation for naphthalene annulation . The para-isomer generates a different aryne (1,2-dehydro-4-(trifluoromethoxy)benzene), and the meta-isomer bypasses the low-temperature intermediate that is unique to the ortho-isomer . Procurement of the correct isomer is non-negotiable for this synthetic strategy.

Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid for Ortho-OCF₃ Biaryl Suzuki Couplings

When the target is an ortho-OCF₃-substituted biaryl pharmacophore—common in agrochemical and pharmaceutical candidates—the ortho-isomer is the required starting material for preparing the corresponding boronic acid via lithium-halogen exchange. The ortho-isomer yields 2-(trifluoromethoxy)phenylboronic acid in 65% yield under standard conditions . The meta- or para-isomers would produce regioisomeric boronic acids that, upon coupling, yield meta- or para-OCF₃ biaryls with different molecular geometries and potentially altered biological activity. This scenario is especially relevant for medicinal chemistry groups optimizing structure-activity relationships (SAR) where the ortho-OCF₃ orientation is critical for target binding.

Agrochemical Intermediate Procurement for Ortho-OCF₃-Containing Pesticide Leads

As documented in Section 3, 1-bromo-2-(trifluoromethoxy)benzene is explicitly referenced as a precursor to pesticide active ingredients with insecticidal, herbicidal, and bactericidal properties . Procurement teams supporting agrochemical discovery programs should select this ortho-isomer when the target active ingredient contains an ortho-OCF₃ aryl moiety. The compound's bromine atom is a versatile handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1], enabling rapid diversification of lead scaffolds. Substituting the meta- or para-isomer would introduce the OCF₃ group at a different ring position, potentially altering the lead compound's conformational profile and target engagement.

Quality Control Confirmation of Regioisomeric Identity via Density Measurement

In process development or large-scale procurement settings where regioisomeric cross-contamination is a risk, the density of 1-bromo-2-(trifluoromethoxy)benzene (1.62 g/mL at 25 °C) can serve as a rapid, non-destructive quality control metric to confirm ortho-isomer identity [1]. The para-isomer has a notably higher density (~1.67 g/mL), and the meta-isomer has an intermediate density (~1.63 g/mL) [2]. A density measurement deviating from 1.62 g/mL toward 1.67 g/mL would signal para-isomer contamination or mislabeling, triggering further analytical investigation (e.g., NMR or GC) before the material is used in critical synthetic steps. This QC application is particularly valuable for kilo-lab and pilot-plant operations where isomeric purity directly impacts downstream yields and product specifications.

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